molecular formula C9H10ClN3 B12438901 1H-Indole-2-carboximidamide hydrochloride

1H-Indole-2-carboximidamide hydrochloride

Cat. No.: B12438901
M. Wt: 195.65 g/mol
InChI Key: DULJALFLLQSLBG-UHFFFAOYSA-N
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Description

1H-Indole-2-carboximidamide hydrochloride is a compound belonging to the indole family, which is a significant class of heterocyclic compounds Indoles are known for their presence in various natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Indole-2-carboximidamide hydrochloride typically involves the reaction of indole derivatives with appropriate reagents. One common method is the Fischer indole synthesis, where phenylhydrazine hydrochloride reacts with cyclohexanone in the presence of an acid catalyst like methanesulfonic acid under reflux conditions . This method yields the desired indole derivative, which can then be further modified to obtain this compound.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps like purification through recrystallization and the use of advanced catalytic systems to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions: 1H-Indole-2-carboximidamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring. Reagents like halogens or sulfonyl chlorides are typically used.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens in the presence of a Lewis acid catalyst.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-2-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

1H-Indole-2-carboximidamide hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Indole-2-carboximidamide hydrochloride involves its interaction with specific molecular targets. The compound can form hydrogen bonds with enzymes and proteins, inhibiting their activity. This property is particularly useful in the development of enzyme inhibitors for therapeutic purposes . The indole ring’s electron-rich nature allows it to interact with various biological molecules, making it a versatile compound in medicinal chemistry .

Comparison with Similar Compounds

  • 1H-Indole-3-carboximidamide hydrochloride
  • 1H-Indole-5-carboximidamide hydrochloride
  • 1-methyl-1H-indole-4-carboximidamide hydrochloride

Comparison: 1H-Indole-2-carboximidamide hydrochloride is unique due to its specific substitution pattern on the indole ring, which influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable compound for specific applications .

Properties

Molecular Formula

C9H10ClN3

Molecular Weight

195.65 g/mol

IUPAC Name

1H-indole-2-carboximidamide;hydrochloride

InChI

InChI=1S/C9H9N3.ClH/c10-9(11)8-5-6-3-1-2-4-7(6)12-8;/h1-5,12H,(H3,10,11);1H

InChI Key

DULJALFLLQSLBG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2)C(=N)N.Cl

Origin of Product

United States

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